Esculentin-2N protein precursor, partial Esculentin-2N protein precursor, partial
Brand Name: Vulcanchem
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VCID: VC3667676
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Esculentin-2N protein precursor, partial

CAS No.:

Cat. No.: VC3667676

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* For research use only. Not for human or veterinary use.

Esculentin-2N protein precursor, partial -

Specification

Introduction

Source and Origin

Biological Source

Esculentin-2N protein precursor is predominantly isolated from the skin secretions of the Black-spotted frog (Pelophylax nigromaculatus), an amphibian species native to East Asia. The skin of amphibians serves as a crucial defensive barrier, producing a diverse array of bioactive compounds in response to environmental threats. These secretions represent a sophisticated biochemical defense mechanism that has evolved over millions of years to protect these organisms from microbial infections in their often moist, microbe-rich habitats.

Extraction and Identification

The identification and isolation of Esculentin-2N has been accomplished through molecular cloning techniques that have enabled researchers to characterize the gene encoding this peptide precursor. The extraction typically involves non-harmful stimulation of the frog's skin glands, often using mild electrical stimulation or chemical secretagogues, followed by collection of the resulting secretions. Modern proteomic approaches, including mass spectrometry and sequence analysis, have facilitated the precise characterization of these peptides and their precursors.

Evolutionary Significance

The presence of esculentin family peptides across various ranid frog species illustrates their evolutionary conservation and importance . Comparative genomic studies have revealed interesting patterns of selection operating on different regions of antimicrobial peptide genes, including those encoding esculentins . For instance, analysis of synonymous (dS) and non-synonymous (dN) substitution rates in the esculentin-2 family has shown unique selection patterns, with dS values reaching as high as 1.40 in the mature peptide region . This suggests complex evolutionary dynamics that have shaped these defensive molecules through natural selection.

Structural Characteristics

Molecular Structure

Esculentin-2N protein precursor exhibits a characteristic structure that is fundamental to its antimicrobial function. The mature peptide typically consists of 46 amino acids with two cysteine residues that form a disulfide bond, contributing significantly to its structural stability and functional properties. This disulfide bond creates what is often referred to as the "Rana box," a structural feature common in several amphibian antimicrobial peptides .

The secondary structure of Esculentin-2N is predominantly α-helical, as confirmed by structural studies of this peptide family . This α-helical conformation is critical for the peptide's ability to interact with and disrupt microbial membranes. The amphipathic nature of this helix, with hydrophobic and hydrophilic residues organized on opposite faces, facilitates its selective interaction with microbial membranes while minimizing toxicity to host cells.

Sequence Characteristics

The amino acid sequence of Esculentin-2N is characterized by a high proportion of positively charged residues, particularly lysine and arginine. This cationic nature is essential for its initial electrostatic interaction with the negatively charged surfaces of microbial membranes. The sequence also contains a significant proportion of hydrophobic amino acids, which enable the peptide to insert into and disrupt the hydrophobic core of target membranes.

Structural Comparison with Related Peptides

Table 1: Comparison of Esculentin-2N with Related Antimicrobial Peptides

Peptide FamilySourceStructural FeaturesDisulfide BondsActivity Spectrum
Esculentin-2NPelophylax nigromaculatusα-helical, cationic1 (Rana box)Broad-spectrum antimicrobial
BrevininVarious Ranidaeα-helical, cationic1 (Rana box)Primarily antibacterial
MagaininsXenopus laevisα-helical, cationic0Broad-spectrum antimicrobial
DefensinsVarious (plants/animals)β-sheet dominant2-6Broad-spectrum antimicrobial
TemporinRanidaeα-helical, short0Primarily antibacterial

This structural diversity within amphibian antimicrobial peptides demonstrates the evolutionary adaptability of these defense molecules across different species and environments .

Synthesis and Production

Natural Synthesis Pathway

In amphibians, the synthesis of Esculentin-2N begins with gene transcription in specialized skin glands called granular glands. The peptide is initially produced as a precursor protein containing three domains: a signal peptide, an acidic propiece, and the mature antimicrobial peptide . This precursor undergoes post-translational processing, including cleavage of the signal peptide and acidic propiece, and formation of the characteristic disulfide bond to yield the functional mature peptide.

Laboratory Synthesis Methods

Several approaches have been developed for the laboratory synthesis of Esculentin-2N and related peptides:

  • Solid-phase peptide synthesis (SPPS): This technique allows for the chemical synthesis of the peptide by sequential addition of protected amino acids on a solid support, followed by cleavage and purification.

  • Recombinant DNA technology: Expression systems using bacteria or yeast can be engineered to produce the peptide, often as a fusion protein to facilitate purification and reduce toxicity to the host cells.

  • Hybrid approaches: Combining chemical synthesis with enzymatic methods to enhance efficiency and overcome synthesis challenges for longer peptides.

Each method presents distinct advantages and limitations in terms of scalability, cost-effectiveness, and the ability to introduce specific modifications for structure-activity relationship studies.

Mechanism of Action

Membrane Interaction and Disruption

The primary mechanism of action of Esculentin-2N involves disruption of microbial membranes, leading to cell death . This process typically follows several sequential steps:

  • Initial binding: The cationic peptide is electrostatically attracted to the negatively charged microbial membrane surfaces .

  • Conformational change: Upon interaction with the membrane, the peptide often undergoes conformational changes that enhance its amphipathic character.

  • Membrane insertion: The hydrophobic regions of the peptide insert into the lipid bilayer .

  • Membrane disruption: This occurs through various proposed mechanisms, including pore formation, carpet-like disruption, or detergent-like effects .

Studies using scanning electron microscopy (SEM) have visualized the dramatic effects of esculentin peptides on bacterial morphology, showing severe membrane deformation and cellular collapse . For instance, when applied to Pseudomonas aeruginosa biofilms, esculentin peptides induced visible blistering and structural collapse of bacterial cells, confirming their membrane-perturbing activities .

Molecular Basis of Selectivity

The selective toxicity of Esculentin-2N toward microbial cells rather than host cells is attributed to fundamental differences in membrane composition . Bacterial membranes typically contain a higher proportion of negatively charged phospholipids and lack cholesterol, making them more susceptible to the disruptive effects of cationic antimicrobial peptides . Additionally, the amphipathic structure of Esculentin-2N allows it to discriminate between prokaryotic and eukaryotic membranes, providing a favorable therapeutic window.

Studies have demonstrated that Esculentin-2N remains active even under challenging physiological conditions, including high salt concentrations that typically inhibit other antimicrobial peptides . This property is particularly relevant for potential applications in treating infections in patients with cystic fibrosis, where elevated salt concentrations in airway mucus can hinder the activity of endogenous antimicrobial peptides .

Biological Activities

Antimicrobial Spectrum

Esculentin-2N exhibits broad-spectrum antimicrobial activity against various microorganisms . Its effectiveness extends to:

  • Gram-positive bacteria: Including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

  • Gram-negative bacteria: Particularly noteworthy is its activity against Pseudomonas aeruginosa, a notorious pathogen in healthcare-associated infections and cystic fibrosis patients .

  • Fungi: Demonstrating antifungal properties against various pathogenic species.

  • Protozoa: Showing activity against certain protozoal pathogens.

Activity Against Biofilms

One of the most significant aspects of Esculentin-2N's antimicrobial profile is its effectiveness against bacterial biofilms . Biofilms represent a major challenge in infectious disease treatment, as bacteria within these sessile communities can be up to 1000 times more resistant to conventional antibiotics than their planktonic counterparts .

Studies on esculentin peptides have demonstrated their ability to permeabilize the membranes of bacteria within biofilms, as evidenced by increased uptake of membrane-impermeable dyes like Sytox Green and release of cytoplasmic enzymes such as β-galactosidase . This membrane-perturbing effect occurs in a dose-dependent manner and is observed even at concentrations below those required for complete bacterial killing, suggesting that membrane permeabilization precedes cell death .

Comparative Efficacy

Table 2: Comparative Efficacy of Esculentin-2N and Related Peptides Against Selected Pathogens

Antimicrobial PeptideGram-positive ActivityGram-negative ActivityAnti-biofilm ActivitySalt Resistance
Esculentin-2NHighHighStrongHigh
Esculentin(1-21)ModerateVery High (P. aeruginosa)StrongHigh
Human LL-37ModerateModerateModerateLow
Human β-defensinsModerateModerateVariableLow
Conventional antibioticsVariableVariablePoorVariable

This comparative analysis highlights the distinct advantages of esculentin family peptides, particularly their maintained activity under high salt conditions and effectiveness against biofilms .

Comparative Analysis of Selection Patterns

Evolutionary analysis of antimicrobial peptide genes, including those encoding esculentins, has revealed interesting patterns of natural selection . Studies examining the rates of synonymous (dS) and non-synonymous (dN) substitutions in different regions of these genes provide insights into their evolutionary history and functional constraints .

Table 3: Selection Patterns in Esculentin and Related Peptide Families

Peptide FamilyMature Peptide RegionAcidic Propiece Region
dN ValuedS ValueSelection PatterndN ValuedS ValueSelection Pattern
Esculentin-2<1.01.40PurifyingVariableVariableMixed
Brevinin-1N<1.0<1.0Positive<0.61<0.63Purifying
Nigrocin-6N<1.0<1.0Positive<0.61<0.63Purifying
Ranaturein-2N<1.0<1.0Purifying<0.61<0.63Purifying

For Esculentin-2, the mature peptide region shows a distinctive pattern with dS values exceeding normal ranges (1.40), suggesting unique evolutionary pressures on this peptide family . These differential selection patterns between peptide families and between different regions of the same precursor gene (mature peptide vs. acidic propiece) highlight the complex evolutionary dynamics that have shaped these defense molecules .

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